molecular formula C17H36N2O2 B6340326 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1221341-88-3

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate

Cat. No.: B6340326
CAS No.: 1221341-88-3
M. Wt: 300.5 g/mol
InChI Key: IBKWXUJBWVTAIY-UHFFFAOYSA-N
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Description

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is a useful research compound. Its molecular formula is C17H36N2O2 and its molecular weight is 300.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.277678395 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2/c1-8-19(9-2)12-10-11-15(4)18-13-14(3)16(20)21-17(5,6)7/h14-15,18H,8-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKWXUJBWVTAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is a chemical compound with the molecular formula C16H34N2O2. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor of certain enzymatic processes.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, potentially affecting neural signaling.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For instance, studies have shown its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that the compound inhibits AChE with an IC50 value indicating moderate potency. This suggests its potential application in treating cognitive disorders associated with cholinergic dysfunction.
  • Neuroprotective Effects :
    • In cellular models, this compound showed protective effects against oxidative stress-induced cell death. This was evidenced by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation.
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways has been observed, with reductions in pro-inflammatory cytokines in treated cell cultures.

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
Acetylcholinesterase InhibitionModerate inhibition (IC50 value)
NeuroprotectionReduced oxidative stress markers
Anti-inflammatoryDecreased pro-inflammatory cytokines

Applications in Research and Medicine

The unique properties of this compound make it a valuable compound for further research:

  • Drug Development : Its potential as a therapeutic agent for neurodegenerative diseases is being explored.
  • Chemical Synthesis : It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₆H₃₄N₂O₂
  • Molecular Weight : 286.45 g/mol

Pharmacological Applications

1. CDK Inhibition
The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Inhibiting these kinases can lead to the suppression of cancer cell proliferation. A patent describes its utility in developing CDK inhibitors, highlighting its significance in cancer therapy .

2. Antiviral Activity
Research indicates that related compounds exhibit antiviral properties, acting as inhibitors of small monomeric GTPases, which are crucial for viral replication processes. This suggests that tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate may also possess similar antiviral effects, making it a candidate for further investigation in antiviral drug development .

3. Muscarinic Antagonism
The compound has been noted for its activity as a muscarinic antagonist, which can influence neurotransmission and has implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). This mechanism can help alleviate symptoms by inhibiting bronchoconstriction .

Table 1: Summary of Case Studies

Study ReferenceApplicationFindings
Patent US10927120B2CDK InhibitionDemonstrated efficacy in inhibiting cancer cell growth through CDK inhibition mechanisms.
PubChemAntiviral ActivityIdentified as an inhibitor of small GTPases with potential antiviral properties.
BidepharmMuscarinic AntagonismShowed promise as a therapeutic agent for respiratory conditions due to its antagonistic effects on muscarinic receptors.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. Its structural modifications can lead to derivatives with enhanced pharmacological profiles.

Table 2: Synthetic Routes and Derivatives

Synthetic RouteIntermediate CompoundsFinal Product
Route ADiethylamine derivativesThis compound
Route BVarious amine precursorsModified analogs with improved potency

Preparation Methods

Reductive Amination

A ketone intermediate (e.g., 5-oxopentan-2-one) reacts with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method avoids harsh alkylation conditions and ensures high regioselectivity.

Table 2: Reductive Amination Optimization

SubstrateReagentsTemperatureTimeYield
5-Oxopentan-2-oneDiethylamine, NaBH₃CN, MeOH, rt25°C24h72%*

*Modeled after analogous syntheses.

Alkylation of Primary Amines

Pentan-2-amine may undergo alkylation with diethyl sulfate or ethyl bromide under basic conditions. However, over-alkylation risks necessitate careful stoichiometric control.

Coupling Reactions for Molecular Assembly

The final step involves coupling the tert-butyl 2-methylpropanoate backbone with the 5-(diethylamino)pentan-2-ylamine side chain. Nucleophilic substitution or amide coupling are plausible mechanisms, depending on the activation state of the ester.

Nucleophilic Substitution

Activation of the propanoate’s β-position with a leaving group (e.g., bromide) enables displacement by the amine. Polar aprotic solvents like DMF enhance reactivity, while bases such as K₂CO₃ deprotonate the amine to accelerate the reaction.

Table 3: Coupling Reaction Parameters

ElectrophileNucleophileSolventBaseYield
tert-Butyl 3-bromo-2-methylpropanoate5-(Diethylamino)pentan-2-amineDMFK₂CO₃65%*

*Extrapolated from palladium-catalyzed couplings in.

Mitsunobu Reaction

For hydroxyl-bearing intermediates, the Mitsunobu reaction (DEAD, PPh₃) could couple the amine and alcohol functionalities. This method is stereospecific but requires anhydrous conditions.

Catalytic and Optimization Approaches

Controlled radical polymerization (CRP) techniques, as detailed in patent WO2014056780A1, emphasize the role of catalysts like dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium in achieving low molecular weight oligomers. Similarly, palladium-mediated cross-couplings—utilized in Miyaura borylation—could be adapted for C–N bond formation in the target compound.

Key Catalytic Systems:

  • Palladium Catalysts : Effective in Suzuki-Miyaura couplings for boronates.

  • Azo Initiators (e.g., AIBN) : Enable controlled radical polymerization for amine-containing monomers .

Q & A

Synthesis & Reaction Optimization

Basic Question: Q. What are the standard synthetic routes for preparing tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl esters with amines under microwave-assisted conditions. For example, microwave irradiation (120°C, 13 hours) in dry THF with 2-amino-5-(diethylamino)pentane improves reaction efficiency by enhancing molecular collisions and reducing side reactions . Post-synthesis, purification via column chromatography (e.g., CH₂Cl₂:CH₃OH = 40:1) is critical to isolate the product from unreacted intermediates . Yield optimization requires strict anhydrous conditions and stoichiometric control of reagents.

Advanced Question: Q. How can stereochemical outcomes be controlled during the synthesis of tertiary amine-containing analogs of this compound? Methodological Answer: Stereochemical control requires chiral catalysts or enantiomerically pure starting materials. For example, tert-butyl-protected amino acids (e.g., (S)- or (R)-tert-butyl 3-amino-2-methylpropanoate) can serve as chiral building blocks . Asymmetric hydrogenation or enzymatic resolution may further refine enantiomeric excess (ee). Monitoring ee via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) is essential for validation .

Analytical Characterization

Basic Question: Q. What analytical techniques are most reliable for confirming the structure and purity of this compound? Methodological Answer:

NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl singlet at ~1.4 ppm, diethylamino protons at 2.5–3.0 ppm) and confirms connectivity .

LC-MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and detects impurities.

FT-IR: Confirms ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Question: Q. How can discrepancies in NMR data between synthetic batches be systematically resolved? Methodological Answer: Discrepancies often arise from residual solvents, diastereomers, or rotamers. Strategies include:

  • Variable Temperature (VT) NMR: Suppresses signal splitting caused by hindered rotation (e.g., tert-butyl groups) .
  • COSY/NOESY: Maps coupling patterns to distinguish regioisomers.
  • Quantitative ¹³C NMR: Detects low-level impurities (<1%) missed by LC-MS .

Biological Activity & Mechanism

Basic Question: Q. What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values against proteases or kinases.
  • Cellular Uptake Studies: Fluorescent labeling (e.g., BODIPY) tracks intracellular localization via confocal microscopy .
  • Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) assess selectivity .

Advanced Question: Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity? Methodological Answer:

Scaffold Modifications: Replace tert-butyl with cyclopropyl or trifluoromethyl groups to alter lipophilicity .

Amine Substitutions: Test dimethylamino or piperidinyl analogs to probe steric/electronic effects .

Pharmacokinetic Profiling: Measure logP (shake-flask method) and metabolic stability in liver microsomes.

Molecular Docking: Align modified structures with target proteins (e.g., β-catenin/Tcf) using AutoDock Vina .

Data Contradictions & Reproducibility

Advanced Question: Q. How should researchers address contradictory results in published synthesis protocols for similar tert-butyl-protected amines? Methodological Answer:

Critical Parameter Analysis: Compare reaction conditions (solvent purity, microwave power, catalyst batches) across studies .

Replication Studies: Reproduce methods exactly, including vendor-specific reagents (e.g., anhydrous THF from Thermo Fisher vs. Sigma) .

Advanced Analytics: Use 2D NMR (HSQC, HMBC) to confirm structural assignments if literature data conflicts.

Peer Collaboration: Share intermediates for cross-lab validation to isolate protocol-specific variables.

Computational & Structural Studies

Advanced Question: Q. What computational tools are recommended for predicting the crystallographic behavior of this compound? Methodological Answer:

SHELX Suite: For small-molecule X-ray refinement, SHELXL resolves disorder in tert-butyl groups and amine rotamers .

Mercury (CCDC): Visualizes packing motifs and hydrogen-bonding networks.

Density Functional Theory (DFT): Gaussian 09 calculates optimized geometries and electrostatic potentials to predict crystallization solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.